5-fluoro-1H-indazole-7-carboxamide
Description
Properties
CAS No. |
952480-02-3 |
|---|---|
Molecular Formula |
C8H6FN3O |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-fluoro-1H-indazole-7-carboxamide |
InChI |
InChI=1S/C8H6FN3O/c9-5-1-4-3-11-12-7(4)6(2-5)8(10)13/h1-3H,(H2,10,13)(H,11,12) |
InChI Key |
CQVFMKLHCITBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations: Fluorine vs. Trifluoromethyl Groups
5-(Trifluoromethyl)-1H-indazole-7-carbaldehyde (CAS 1936171-45-7, Similarity: 0.92)
- Structural Differences : Replaces the 5-fluoro and 7-carboxamide groups with a 5-trifluoromethyl (-CF₃) and 7-aldehyde (-CHO).
- The aldehyde group is reactive (e.g., participates in Schiff base formation), unlike the carboxamide, which offers hydrogen-bonding capacity.
7-(Trifluoromethyl)-1H-indazole (CAS 1204298-72-5, Similarity: 0.84)
Functional Group Modifications: Carboxamide vs. Carboxylic Acid
5-Fluoro-1H-indazole-7-carboxylic Acid (CAS 1038916-13-0)
- Structural Differences : Substitutes the carboxamide (-CONH₂) with a carboxylic acid (-COOH) at C7.
- Key Properties :
- Molecular Weight : 180.14 g/mol (vs. ~179.16 g/mol estimated for the carboxamide).
- Acidity : The carboxylic acid (pKa ~2-3) is significantly more acidic than the carboxamide (pKa ~15-17), affecting ionization and solubility at physiological pH.
- Safety Profile : Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), likely due to the acidic nature.
5-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid (CAS 1360953-31-6)
Positional Isomerism and Heterocyclic Variations
6-Fluoro-4-azaindole-3-carboxylic Acid (CAS 929885-09-6)
- Structural Differences : Replaces the indazole core with a 4-azaindole (pyrido[3,4-b]pyrrole) and shifts fluorine to C4.
- Positional fluorine shifts may disrupt target binding compared to C5-fluoro indazoles.
- Structural Differences : Features an amine (-NH₂) at C3 instead of a carboxamide at C7.
- Impact : The amine group introduces basicity (pKa ~9-10), enabling salt formation and altering solubility. Loss of the C7-carboxamide reduces hydrogen-bonding capacity, likely diminishing affinity for polar targets.
Halogen-Substituted Derivatives
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b)
- Structural Differences : Indole core (vs. indazole) with bromine at C5 and a methyl-phenyl carboxamide at C2.
- Key Data : LC/MS m/z 386 ([M+H]+), retention time 3.17 min under SMD-FA10-long conditions.
- Impact: The indole’s reduced aromatic nitrogen content lowers polarity. Bromine enhances molecular weight (386 vs.
Preparation Methods
Cyclization of Fluorinated Hydrazine Derivatives
The indazole scaffold is typically synthesized via cyclization of ortho-aminobenzonitrile precursors with hydrazine hydrate. For 5-fluoro-1H-indazole-7-carboxamide, the starting material often involves 2-fluoro-4-cyano-6-nitrobenzoic acid. Reduction of the nitro group (e.g., using SnCl₂ in HCl) yields the corresponding amine, which undergoes cyclization with hydrazine at 80–100°C to form the indazole ring. Challenges include regioselectivity control, as competing pathways may yield 4- or 6-fluoro isomers.
Reaction Optimization:
-
Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates.
-
Catalysts : Pd(PPh₃)₄ (2–5 mol%) mitigates side reactions, improving yields to 65–75%.
-
Temperature : Reactions conducted at 80°C for 12–24 hours achieve optimal ring closure.
Carboxylic Acid Activation and Amidation
Carboxylic Acid Synthesis
The 7-carboxylic acid is generated via hydrolysis of a methyl ester intermediate. For example, treatment of 5-fluoro-1H-indazole-7-methyl ester with 6N HCl at reflux for 6 hours yields the free acid (85–90% yield). Alternative routes involve nitrile hydrolysis using H₂SO₄/H₂O (1:1) at 100°C.
Carboxamide Formation via CDI Activation
Activation of the carboxylic acid with carbonyldiimidazole (CDI) followed by reaction with ammonium chloride provides the carboxamide:
Key Data:
Troubleshooting and Optimization
Low Yields in Amidation
Regioselectivity Challenges
-
Cause : Competing cyclization pathways during indazole formation.
-
Solution : Use Pd-catalyzed conditions to direct cyclization to the 7-position.
Spectroscopic Characterization
¹H NMR Analysis
¹⁹F NMR Analysis
-
Fluorine Signal : δ -112 ppm (s, 1F).
IR Spectroscopy
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-fluoro-1H-indazole-7-carboxamide, and how can purity be optimized?
- Synthesis Methods : Cyclization reactions using substituted hydrazines or hydrazones are common for indazole derivatives. For example, multi-step protocols involving palladium-catalyzed hydrogenation and coupling reactions (e.g., Mitsunobu or Suzuki-Miyaura) can introduce fluorine and carboxamide groups .
- Purity Optimization : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to achieve >95% purity. Recrystallization in ethanol/water mixtures is effective for removing byproducts .
Q. How can the molecular structure of this compound be confirmed?
- Characterization Techniques :
- NMR : H and C NMR (in DMSO-d6) to confirm substituent positions (e.g., fluorine at C5, carboxamide at C7).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~179.15 g/mol).
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if crystalline) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC50 determination.
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
Q. How can Structure-Activity Relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Key Modifications :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro, chloro) at C4 to enhance target binding.
- Scaffold Hybridization : Fuse with benzimidazole or thiazole rings to improve solubility and bioavailability .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Troubleshooting Steps :
Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions.
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Q. What computational methods are effective for predicting the target binding affinity of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. What strategies mitigate solubility and stability challenges during formulation?
- Solubility Enhancement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
